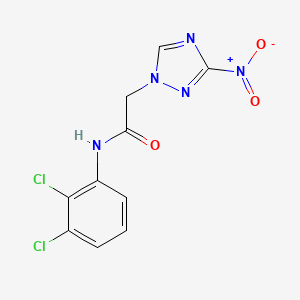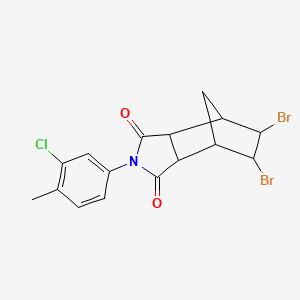![molecular formula C26H17ClN4O5 B11690028 N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11690028.png)
N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antimicrobial and anthelmintic properties, making it a subject of various scientific studies.
Preparation Methods
The synthesis of N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(4-chloro-3-methylphenoxy) acetate, which is obtained by reacting p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions.
Hydrazide Formation: The resultant compound is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Chemical Reactions Analysis
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Scientific Research Applications
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Antimicrobial Studies: It has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
Anthelmintic Activity: The compound has shown significant activity against parasitic worms, making it a potential candidate for treating helminthiasis.
Pharmacological Research: Its unique structure makes it a valuable compound for studying the interactions between different functional groups and biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with microbial cell membranes and enzymes. The compound’s nitro and chloro groups are believed to play a crucial role in disrupting microbial cell walls and inhibiting enzyme activity, leading to the death of the microorganisms .
Comparison with Similar Compounds
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other Schiff bases and hydrazides:
2-(4-chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have been studied for their antimicrobial and anticancer properties, showcasing the versatility of Schiff bases in medicinal chemistry.
Properties
Molecular Formula |
C26H17ClN4O5 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17ClN4O5/c27-21-13-16(31(34)35)9-11-18(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)30/h1-14H,15H2,(H,29,32)/b28-14+ |
InChI Key |
SKZRSFNXRPLQSB-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11689962.png)


![N'-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide](/img/structure/B11689976.png)
![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-methyl-6-oxohexanamide](/img/structure/B11689981.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11689996.png)
![4-bromo-N-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690004.png)
![(2E)-3-{4-methoxy-3-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B11690009.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11690010.png)


![3-[4-(Diethylamino)anilino]indol-2-one](/img/structure/B11690035.png)
![2-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B11690036.png)
